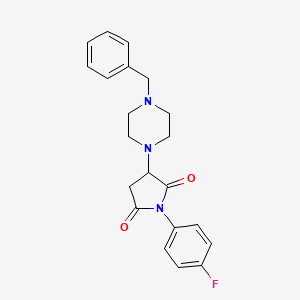

3-(4-Benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Description

3-(4-Benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative characterized by a 4-fluorophenyl group at the 1-position and a 4-benzylpiperazine moiety at the 3-position of the central heterocyclic core. The pyrrolidine-2,5-dione scaffold is a common structural motif in bioactive molecules, often associated with central nervous system (CNS) activity due to its similarity to endogenous neurotransmitters and enzyme substrates .

Properties

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O2/c22-17-6-8-18(9-7-17)25-20(26)14-19(21(25)27)24-12-10-23(11-13-24)15-16-4-2-1-3-5-16/h1-9,19H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNYYXXWHRRHFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the following steps:

Formation of the Benzylpiperazine Intermediate: This step involves the reaction of benzyl chloride with piperazine under basic conditions to form 4-benzylpiperazine.

Synthesis of the Fluorophenyl Intermediate: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

Cyclization to Form the Pyrrolidine-2,5-dione Core: The final step involves the cyclization of the intermediates to form the pyrrolidine-2,5-dione core, which is achieved through a condensation reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated processes are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Reaction Types

The compound likely participates in the following chemical reactions based on structural analogs:

Oxidation

Pyrrolidine-2,5-dione derivatives are susceptible to oxidation, particularly at carbonyl groups. For example, oxidation of similar compounds with agents like potassium permanganate or hydrogen peroxide may yield ketones or carboxylic acids.

Reduction

Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride could reduce carbonyl groups to alcohols or amines, depending on the reaction conditions.

Nucleophilic/Electrophilic Substitution

The piperazine ring and fluorophenyl substituent may undergo substitution reactions. For instance:

-

Nucleophilic substitution at the piperazine nitrogen could introduce new functional groups.

-

Electrophilic aromatic substitution on the fluorophenyl ring may occur, though fluorine’s electron-withdrawing effect could hinder reactivity.

Hydrolysis

The pyrrolidine-2,5-dione ring might hydrolyze under acidic or basic conditions to form open-chain dicarboxylic acids or related derivatives .

Common Reagents and Conditions

| Reaction Type | Reagents/Conditions | Expected Products |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂, acidic/basic conditions | Ketones, carboxylic acids |

| Reduction | LiAlH₄, NaBH₄, THF | Alcohols, amines |

| Nucleophilic Substitution | Alkyl halides, amines, DMF, elevated temps | Piperazine derivatives with new substituents |

| Electrophilic Aromatic Substitution | Nitration/Halogenation agents | Substituted fluorophenyl derivatives |

Structural Considerations

The compound’s reactivity is influenced by:

-

Pyrrolidine-2,5-dione core : Prone to hydrolysis and oxidation/reduction .

-

Benzylpiperazine moiety : Piperazine’s nitrogen atoms enable nucleophilic substitution.

-

Fluorophenyl group : Fluorine’s electron-withdrawing nature may direct electrophilic substitution.

Comparative Analysis

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its potential in drug development due to its structural features that allow interaction with various biological targets.

Anticancer Activity

Research indicates that derivatives of this compound can inhibit specific enzymes involved in cancer progression. For instance, it has been linked to the inhibition of lysine-specific demethylases (KDMs), which play a crucial role in regulating gene expression related to cancer cell proliferation and survival .

Neuropharmacological Effects

The piperazine moiety in the structure is known for its psychoactive properties. Compounds containing piperazine have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating psychiatric disorders such as depression and anxiety.

Antiviral Properties

Recent studies have highlighted the antiviral potential of similar compounds against various viruses, including alphaviruses. The mechanism often involves the modulation of host cell pathways that viruses exploit for replication .

Synthesis Pathways

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves multi-step reactions starting from readily available piperazine derivatives.

Synthesis Overview

- Formation of Piperazine Derivative : The initial step involves the reaction of benzyl chloride with piperazine to form 4-benzylpiperazine.

- Pyrrolidine Formation : The next step includes cyclization reactions that introduce the pyrrolidine ring structure.

- Dione Introduction : Finally, the dione functionality is introduced through oxidation or acylation reactions.

Several case studies have documented the biological activities of this compound:

Case Study 1: Inhibition of KDMs

A study demonstrated that compounds similar to this structure effectively inhibited KDMs, resulting in altered histone methylation patterns in cancer cell lines. This alteration led to decreased proliferation and increased apoptosis in treated cells .

Case Study 2: Antiviral Efficacy

Another investigation assessed the antiviral properties against chikungunya virus, revealing that modifications in the piperazine structure enhanced efficacy against viral replication .

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application of the compound.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Halogen Effects : The 4-fluorophenyl group in the target compound confers lower lipophilicity (predicted logP ~2.5) compared to the 3,4-dichlorophenyl analog (logP ~3.8) . Fluorine’s electronegativity may enhance metabolic stability and reduce off-target interactions relative to chlorine.

Amine Ring Variations : The benzylpiperazine group (7-membered, two nitrogen atoms) in the target compound likely improves solubility and hydrogen-bonding capacity compared to the benzylpiperidine (6-membered, one nitrogen) in the dichlorophenyl analog .

Key Findings:

Synthetic Accessibility : The target compound’s synthesis may mirror methods used for dichlorophenyl analogs (e.g., DMF-mediated crystallization), though piperazine incorporation could require additional steps to optimize yield .

Receptor Binding: Indole derivatives’ high 5-HT1A affinity (IC50 = 15 nM) suggests that the target compound’s benzylpiperazine group—a known pharmacophore in antipsychotics—may enhance receptor interactions, albeit with trade-offs in selectivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, similar pyrrolidine-2,5-dione derivatives are prepared by reacting 3-aryl-pyrrolidine-2,5-dione intermediates with halogenated benzylpiperazine under mild conditions (e.g., DMF as solvent, K₂CO₃ as base) . Characterization involves ¹H/¹³C NMR for structural confirmation and ESI-HRMS for mass validation. Purification is achieved via column chromatography using gradients of ethyl acetate/hexane .

Q. How is the structural integrity of the compound verified during synthesis?

- Methodological Answer : X-ray crystallography (via SHELX programs) and spectroscopic techniques are critical. For instance, ¹H NMR can confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.4 ppm) and benzylpiperazine protons (δ ~2.5–3.5 ppm). Crystallographic data refinement using SHELXL ensures accurate bond lengths and angles .

Q. What preliminary pharmacological assays are used to evaluate its bioactivity?

- Methodological Answer : Initial screening often includes anticonvulsant activity tests (e.g., maximal electroshock seizure (MES) and pentylenetetrazole-induced seizures (scPTZ) models) . In vitro assays like GABA transaminase inhibition (fluorometric analysis) are used to assess neuroactivity, with vigabatrin as a reference standard .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production without compromising purity?

- Methodological Answer : Catalytic methods, such as cellulose sulfuric acid, improve reaction efficiency for Michael adduct formation in pyrrolidine-2,5-dione derivatives . Solvent optimization (e.g., switching from DMF to acetonitrile) and microwave-assisted synthesis reduce side reactions. Process analytical technology (PAT) monitors real-time purity .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?

- Methodological Answer : Discrepancies in ED₅₀ values (e.g., 14.18 mg/kg vs. 33.64 mg/kg in MES tests ) may arise from bioavailability differences. Strategies include:

- Pharmacokinetic profiling : LC-MS/MS to measure plasma/tissue concentrations.

- Structural tweaks : Introducing hydrophilic groups (e.g., hydroxyethylpiperazine) to enhance blood-brain barrier penetration .

- Dose-response refinement : Testing multiple dosing regimens in animal models.

Q. How are spectroscopic and crystallographic data reconciled when structural anomalies arise?

- Methodological Answer : Conflicting data (e.g., unexpected NOE correlations in NMR vs. crystallographic symmetry) require:

- Dynamic NMR studies to probe conformational flexibility.

- DFT calculations (e.g., Gaussian 16) to model electronic environments.

- Twinned data refinement in SHELXL for challenging crystals .

Q. What advanced assays validate target engagement in neurological applications?

- Methodological Answer : For serotonin (5-HT1A) and SERT dual-target activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.